molecular formula C14H9N3S B14235778 1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- CAS No. 620175-17-9

1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)-

Cat. No.: B14235778
CAS No.: 620175-17-9
M. Wt: 251.31 g/mol
InChI Key: HYQZIHBZWCKRSR-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- is a chemical compound with the molecular formula C14H8N2S It is a derivative of benzenedicarbonitrile, featuring an amino group and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- typically involves the following steps:

    Nitration: The starting material, benzenedicarbonitrile, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid.

    Thioether Formation: The amino compound is then reacted with a phenylthiol to introduce the phenylthio group.

The reaction conditions often involve refluxing the mixture in a suitable solvent such as methanol or ethanol, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, iron powder with hydrochloric acid.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The phenylthio group can enhance the compound’s ability to penetrate cell membranes, while the amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenedicarbonitrile, 4-amino-5-(phenylthio)- is unique due to the presence of both amino and phenylthio groups, which confer distinct chemical and biological properties.

Properties

CAS No.

620175-17-9

Molecular Formula

C14H9N3S

Molecular Weight

251.31 g/mol

IUPAC Name

4-amino-5-phenylsulfanylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H9N3S/c15-8-10-6-13(17)14(7-11(10)9-16)18-12-4-2-1-3-5-12/h1-7H,17H2

InChI Key

HYQZIHBZWCKRSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)N

Origin of Product

United States

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